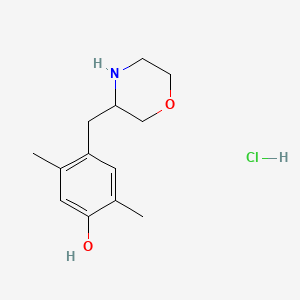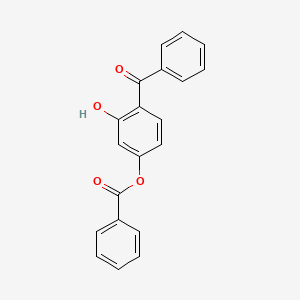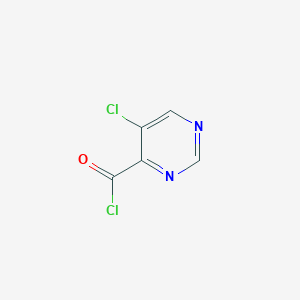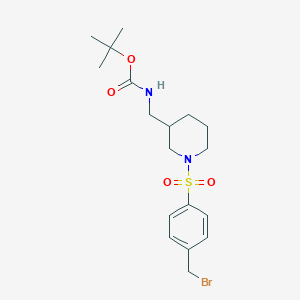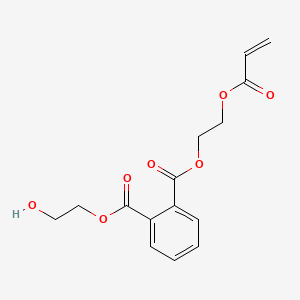
2-Acryloyloxyethyl 2-hydroxyethyl phthalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Acryloyloxyethyl 2-hydroxyethyl phthalate is an organic compound with the molecular formula C15H16O7 and a molecular weight of 308.28 g/mol . This compound is known for its unique structure, which includes both acryloyloxy and hydroxyethyl functional groups attached to a phthalate backbone . It is used in various scientific and industrial applications due to its versatile chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acryloyloxyethyl 2-hydroxyethyl phthalate typically involves the esterification of phthalic acid derivatives with 2-hydroxyethyl acrylate . The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
2-Acryloyloxyethyl 2-hydroxyethyl phthalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the acryloyloxy group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the acryloyloxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
2-Acryloyloxyethyl 2-hydroxyethyl phthalate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-Acryloyloxyethyl 2-hydroxyethyl phthalate involves its ability to undergo polymerization and form cross-linked networks. The acryloyloxy group participates in free radical polymerization, while the hydroxyethyl group enhances the compound’s hydrophilicity and compatibility with biological systems . These properties make it suitable for various applications in materials science and biomedical engineering .
Comparación Con Compuestos Similares
Similar Compounds
2-Hydroxyethyl methacrylate (HEMA): Similar in structure but with a methacryloyloxy group instead of an acryloyloxy group.
2-Hydroxyethyl acrylate (HEA): Lacks the phthalate backbone, making it less rigid.
Diethylene glycol diacrylate (DEGDA): Contains two acryloyloxy groups but lacks the hydroxyethyl and phthalate components.
Uniqueness
2-Acryloyloxyethyl 2-hydroxyethyl phthalate is unique due to its combination of acryloyloxy and hydroxyethyl functional groups attached to a phthalate backbone. This structure imparts distinct properties, such as enhanced adhesion, flexibility, and compatibility with biological systems .
Propiedades
Número CAS |
38056-88-1 |
|---|---|
Fórmula molecular |
C15H16O7 |
Peso molecular |
308.28 g/mol |
Nombre IUPAC |
1-O-(2-hydroxyethyl) 2-O-(2-prop-2-enoyloxyethyl) benzene-1,2-dicarboxylate |
InChI |
InChI=1S/C15H16O7/c1-2-13(17)20-9-10-22-15(19)12-6-4-3-5-11(12)14(18)21-8-7-16/h2-6,16H,1,7-10H2 |
Clave InChI |
OEURXIFGOPBMJF-UHFFFAOYSA-N |
SMILES canónico |
C=CC(=O)OCCOC(=O)C1=CC=CC=C1C(=O)OCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(1-Chloroethyl)-2-methylbenzo[d]thiazole](/img/structure/B13964476.png)
![[2-[(3S,5R,8R,9S,10S,13S,14S,17R)-3,17-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B13964485.png)
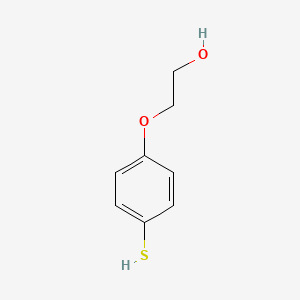

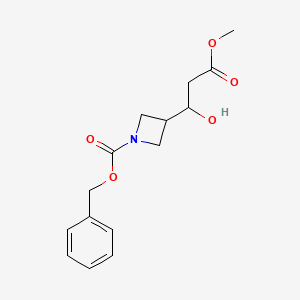

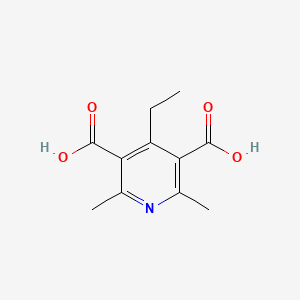
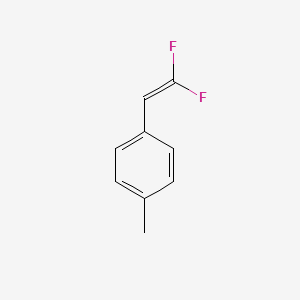
![7-Acetyl-1,7-diazaspiro[3.5]nonan-2-one](/img/structure/B13964533.png)
